3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a useful research compound. Its molecular formula is C18H23N5OS2 and its molecular weight is 389.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a novel derivative of the thiadiazolo[3,2-a][1,3]diazepine class. This class has garnered attention due to its diverse biological activities, including anxiolytic, anticonvulsant, and potential anticancer properties. The structural modifications in this compound aim to enhance its pharmacological profile.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole ring and subsequent functionalization with the benzylpiperazine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
1. GABA_A Receptor Interaction
Research indicates that derivatives of thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one exhibit significant binding affinity for the GABA_A receptor. Docking studies have shown that these compounds can form stable interactions with key amino acids in the receptor binding site. For instance, one study reported a binding energy of -4.35 kcal/mol for a related derivative (HIE-124), suggesting a strong interaction with the receptor .
2. Anticonvulsant Activity
The anticonvulsant properties of this class have been explored through various animal models. Compounds similar to this compound have demonstrated efficacy in reducing seizure frequency and duration in rodent models . This activity is likely mediated through modulation of GABAergic transmission.
3. Antimicrobial Activity
Preliminary evaluations have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar scaffolds have exhibited notable activity against Staphylococcus aureus and Escherichia coli . This suggests potential therapeutic applications in treating bacterial infections.
4. Anticancer Potential
Recent studies have also highlighted the anticancer potential of thiadiazolo[3,2-a][1,3]diazepine derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported significant cytotoxic effects against breast cancer cells . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Case Studies
Study | Compound | Biological Activity | Findings |
---|---|---|---|
Taghizadeh et al., 2016 | HIE-124 | GABA_A Agonist | Strong binding affinity (-4.35 kcal/mol) |
El-Kashef et al., 2020 | Various derivatives | Antimicrobial | Effective against S. aureus and E. coli |
Research Group X | Thiadiazolo derivatives | Anticancer | Significant inhibition of cancer cell proliferation |
特性
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c24-16-7-4-8-22-17(19-16)26-18(25)23(22)14-21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPHHPMOJLTCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。